(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, including Eletriptan, which is used to treat migraines. The compound's structure and stereochemistry contribute to its unique properties and reactivity, making it valuable in enantioselective reactions.
The compound belongs to the class of amines, specifically tertiary amines due to the presence of three carbon-containing groups attached to the nitrogen atom. Its systematic name is N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine dihydrochloride, with a molecular formula of C7H16Cl2N2. The compound is classified under several categories including pharmaceutical intermediates and chiral ligands.
The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the following methods:
The synthesis may involve steps such as:
The molecular structure of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 164.67 g/mol |
| IUPAC Name | N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride |
| InChI | InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H/t7-/m0./s1 |
| Canonical SMILES | CNCC1CCCN1C.Cl.Cl |
The compound features a pyrrolidine ring, which contributes to its chiral nature.
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed vary based on the specific reagents and conditions used.
The mechanism of action for (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with biological targets such as neurotransmitter receptors. It may modulate receptor activity, influencing neurotransmitter release and contributing to its potential therapeutic effects in treating neurological disorders.
The physical properties of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Very soluble in water |
| Appearance | White crystalline powder |
Key chemical properties include:
(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride has diverse applications in scientific research:
This compound's unique structural features and reactivity make it an essential tool in both academic research and industrial applications.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1